molecular formula C10H16O3 B13560805 5-(1,2-Dihydroxypropan-2-yl)-2-methylcyclohex-2-en-1-one CAS No. 402593-42-4

5-(1,2-Dihydroxypropan-2-yl)-2-methylcyclohex-2-en-1-one

Cat. No.: B13560805
CAS No.: 402593-42-4
M. Wt: 184.23 g/mol
InChI Key: AOKPDATZUBLDMG-UHFFFAOYSA-N
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Description

5-(1,2-Dihydroxypropan-2-yl)-2-methylcyclohex-2-en-1-one is an organic compound with a unique structure that includes a cyclohexene ring substituted with a dihydroxypropan-2-yl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,2-Dihydroxypropan-2-yl)-2-methylcyclohex-2-en-1-one typically involves the reaction of a suitable cyclohexene derivative with a dihydroxypropan-2-yl precursor under controlled conditions. The reaction may require the use of catalysts and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The process may include steps such as purification and crystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(1,2-Dihydroxypropan-2-yl)-2-methylcyclohex-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

5-(1,2-Dihydroxypropan-2-yl)-2-methylcyclohex-2-en-1-one has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Research may explore its potential therapeutic effects or use as a drug intermediate.

    Industry: The compound can be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 5-(1,2-Dihydroxypropan-2-yl)-2-methylcyclohex-2-en-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,2-Dihydroxypropan-2-yl)-4-hydroxy-6H-furo2,3-gbenzopyran-6-one
  • 8-(1,2-Dihydroxypropan-2-yl)-9-hydroxy-2H,8H,9H-furo[2,3-h]chromen-2-one

Uniqueness

5-(1,2-Dihydroxypropan-2-yl)-2-methylcyclohex-2-en-1-one is unique due to its specific substitution pattern on the cyclohexene ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

402593-42-4

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

5-(1,2-dihydroxypropan-2-yl)-2-methylcyclohex-2-en-1-one

InChI

InChI=1S/C10H16O3/c1-7-3-4-8(5-9(7)12)10(2,13)6-11/h3,8,11,13H,4-6H2,1-2H3

InChI Key

AOKPDATZUBLDMG-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC(CC1=O)C(C)(CO)O

Origin of Product

United States

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